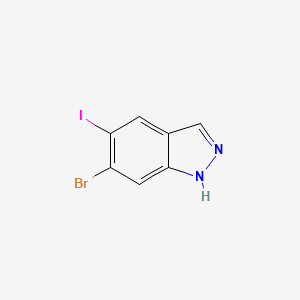![molecular formula C15H27NO5S B13899827 1,1-Dimethylethyl N-[4-[[(methylsulfonyl)oxy]methyl]bicyclo[2.2.2]oct-1-yl]carbamate](/img/structure/B13899827.png)
1,1-Dimethylethyl N-[4-[[(methylsulfonyl)oxy]methyl]bicyclo[2.2.2]oct-1-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((tert-butoxycarbonyl)amino)bicyclo[222]octan-1-yl)methyl methanesulfonate is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.2]octane core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The final step involves the reaction with methanesulfonyl chloride to form the methanesulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Acidic Conditions: Trifluoroacetic acid is often used for Boc deprotection.
Major Products
The major products of these reactions depend on the specific nucleophiles and conditions used. For example, substitution with an amine would yield an amine derivative of the bicyclo[2.2.2]octane core.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate is used as an intermediate for the preparation of more complex molecules.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of novel drugs. Its unique structure can be exploited to create molecules with specific biological activities.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroanilines: These compounds have a similar complexity and are used in the production of dyes and herbicides.
2-{[TRICYCLO[8.2.2.2(4,7)]HEXADECA-1(12),4,6,10,13,15-HEXAEN-2-YLOXY]CARBONYL}BENZOIC ACID COMPOUND WITH 2,3-DIMETHOXYSTRYCHNIDIN-10-ONE: This compound has a similarly complex structure and is used in early discovery research.
Uniqueness
What sets (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate apart is its bicyclic core and the presence of both a Boc protecting group and a methanesulfonate ester. This combination of features makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
Fórmula molecular |
C15H27NO5S |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[2.2.2]octanyl]methyl methanesulfonate |
InChI |
InChI=1S/C15H27NO5S/c1-13(2,3)21-12(17)16-15-8-5-14(6-9-15,7-10-15)11-20-22(4,18)19/h5-11H2,1-4H3,(H,16,17) |
Clave InChI |
HTDIUMARTDAYMK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)COS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


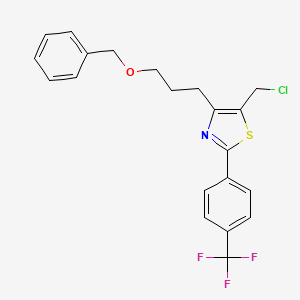
![Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13899761.png)
![4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13899765.png)
![[5,5'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B13899767.png)
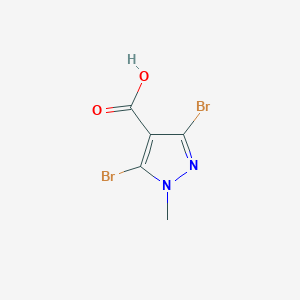

![methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13899788.png)
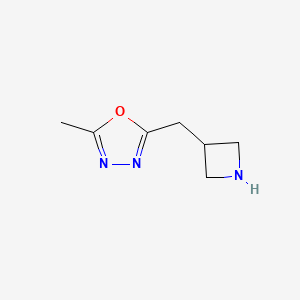
![3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13899801.png)
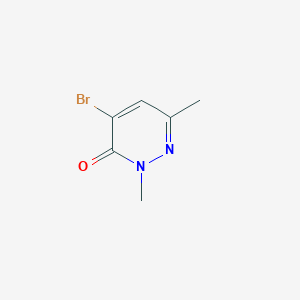

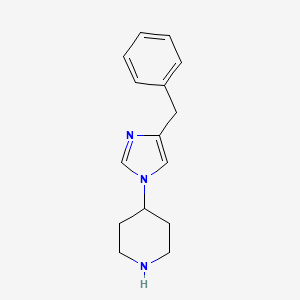
![3-Methyl-5H-pyrazolo[1,5-A]pyrazin-4-one](/img/structure/B13899832.png)
